molecular formula C10H16N2O4 B027864 Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate CAS No. 104143-60-4

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B027864
CAS No.: 104143-60-4
M. Wt: 228.24 g/mol
InChI Key: HAMVHCFCPYLWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl acetate with 1-acetyl-3-oxopiperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

In an industrial setting, the production of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMVHCFCPYLWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544334
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104143-60-4
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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